molecular formula C8H6Cl3N3O2S B8666458 5-Chloro-2-Dichloromethyl-6-Sulfamyl-1H-Benzimidazole CAS No. 89725-19-9

5-Chloro-2-Dichloromethyl-6-Sulfamyl-1H-Benzimidazole

Cat. No.: B8666458
CAS No.: 89725-19-9
M. Wt: 314.6 g/mol
InChI Key: OWZRRENIHGAVAP-UHFFFAOYSA-N
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Description

5-Chloro-2-Dichloromethyl-6-Sulfamyl-1H-Benzimidazole is a useful research compound. Its molecular formula is C8H6Cl3N3O2S and its molecular weight is 314.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

89725-19-9

Molecular Formula

C8H6Cl3N3O2S

Molecular Weight

314.6 g/mol

IUPAC Name

6-chloro-2-(dichloromethyl)-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C8H6Cl3N3O2S/c9-3-1-4-5(2-6(3)17(12,15)16)14-8(13-4)7(10)11/h1-2,7H,(H,13,14)(H2,12,15,16)

InChI Key

OWZRRENIHGAVAP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=C(N2)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 11.8 g of 2-amino-4-chloro-5-sulfamyl aniline in 50 ml of 4 N hydrochloric acid was added 20.5 g of dichloroacetic acid and the suspension refluxed for 6 hours. Concentration in vacuo provided a dark viscous oil which was suspended in 150 ml of water and crystallized through vigorous scratching. The dark brown solid was then dissolved in methanol, the solution brought to a boil, and charcoal added. After boiling for five minutes, the suspension was filtered through filter paper, cooled and then filtered through Celite. Concentration in vacuo gave a viscous oil which upon setting at ambient temperature for 48 hours crystallized. Tritration with acetonitrile provided 4.5 g of beige crystals, m.p. 225°-227°.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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